Butyl heptanoate
Description
Contextualization within Ester Chemistry and Lipid Metabolites
Butyl heptanoate (B1214049), with the chemical formula C₁₁H₂₂O₂, is classified as a fatty acid ester. fmach.ithmdb.cafoodb.ca This classification places it within a large and vital class of organic compounds characterized by a carboxyl group in which the hydrogen atom has been replaced by an alkyl group. evitachem.com Specifically, it is the ester formed from the condensation of heptanoic acid (a medium-chain fatty acid) and n-butanol. evitachem.comontosight.ai Its structure, consisting of a seven-carbon acyl chain and a four-carbon alkyl group from the alcohol, is fundamental to its physicochemical properties and biological roles.
As a lipid metabolite, butyl heptanoate is involved in the metabolic pathways of fatty acids. hmdb.cafoodb.ca The ester linkage can be hydrolyzed by lipases, enzymes that catalyze the cleavage of ester bonds, to release heptanoic acid and butanol. evitachem.com This enzymatic hydrolysis is a key reaction in lipid metabolism, and studying the behavior of simple esters like this compound can provide insights into these complex biological processes. evitachem.com Its presence as a natural volatile organic compound (VOC) in various fruits, such as apples and kiwi, underscores its role in plant biochemistry and the chemical ecology of fruit ripening. evitachem.commdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O₂ | evitachem.comontosight.ainih.gov |
| Molecular Weight | 186.29 g/mol | ontosight.ainih.gov |
| Appearance | Colorless liquid | thegoodscentscompany.com |
| Odor | Fruity, herbaceous | thegoodscentscompany.com |
| Boiling Point | 226.2 °C | thegoodscentscompany.com |
| Melting Point | -67.5 °C | thegoodscentscompany.com |
| Density | 0.863 g/cm³ at 25 °C | thegoodscentscompany.com |
| Solubility | Soluble in organic solvents, slightly soluble in water | evitachem.com |
Significance in Biochemical and Synthetic Science
The significance of this compound in scientific research is multifaceted, spanning both biochemical investigations and synthetic applications. In the realm of biochemistry, its natural occurrence in fruits has made it a subject of study in food science. Research on the volatile profiles of fruits like apples has identified this compound as a contributor to their characteristic aroma, with its concentration changing during ripening. mdpi.com This makes it a key analyte in studies aimed at understanding fruit quality and maturation processes.
In synthetic chemistry, the formation of this compound is a classic example of the Fischer-Speier esterification, a fundamental reaction involving the acid-catalyzed esterification of a carboxylic acid with an alcohol. mdpi.commasterorganicchemistry.com This reaction is reversible and its kinetics have been a subject of academic study. ucr.ac.cr
Furthermore, the synthesis of this compound is a focal point in the development of green chemistry methodologies. Research into enzymatic synthesis using lipases as biocatalysts has shown promise for producing this and other flavor esters under milder conditions than traditional chemical synthesis. bohrium.comresearchgate.netmdpi.com Studies have investigated the efficiency of various immobilized lipases for the esterification of heptanoic acid and butanol, highlighting the potential for more sustainable industrial production of flavor and fragrance compounds. bohrium.comresearchgate.netmdpi.com For instance, research has shown that the reaction rate for the synthesis of this compound can be significantly influenced by the type of biocatalyst used, with some showing an order of magnitude higher activity than others. bohrium.comresearchgate.net
Table 2: Research Applications of this compound
| Research Area | Specific Application/Finding | Source(s) |
|---|---|---|
| Food Science | Identified as a volatile organic compound contributing to the aroma of apples and other fruits. | mdpi.com |
| Synthetic Chemistry | A model compound for studying Fischer-Speier esterification kinetics. | mdpi.comucr.ac.cr |
| Biotechnology | Target molecule for optimizing enzymatic synthesis of flavor esters using lipases. | bohrium.comresearchgate.netmdpi.com |
| Biochemistry | Used as a model substrate to study ester metabolism and the action of lipases. | evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C11H22O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQSPODHFDGVAC-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9063906 | |
| Record name | Butyl heptanoate | |
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Molecular Weight |
186.29 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a herbaceous, slightly fruity odour | |
| Record name | Butyl heptanoate | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Butyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
226.20 °C. @ 760.00 mm Hg | |
| Record name | Butyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
soluble in most organic solvents | |
| Record name | Butyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8555 (20°) | |
| Record name | Butyl heptanoate | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.08 [mmHg] | |
| Record name | Butyl heptanoate | |
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CAS No. |
5454-28-4 | |
| Record name | Butyl heptanoate | |
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| Record name | Butyl heptanoate | |
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| Record name | BUTYL HEPTANOATE | |
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| Record name | Heptanoic acid, butyl ester | |
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| Record name | Butyl heptanoate | |
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| Record name | Butyl heptanoate | |
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| Record name | BUTYL HEPTANOATE | |
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| Record name | Butyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-68.4 °C | |
| Record name | Butyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Butyl Heptanoate
Conventional Chemical Synthesis Approaches
Traditional chemical methods for synthesizing butyl heptanoate (B1214049) have been well-established and are widely used in industrial applications. These methods typically involve direct esterification or transesterification reactions under specific catalytic conditions.
The most common and industrially significant method for producing butyl heptanoate is the direct esterification of heptanoic acid with butanol. This reaction, a classic example of Fischer-Speier esterification, involves the reaction of the carboxylic acid group of heptanoic acid with the hydroxyl group of butanol to form this compound and water. smolecule.com To facilitate this reversible reaction and drive it towards the product side, an acid catalyst is typically employed, with concentrated sulfuric acid being a common choice. smolecule.comevitachem.com The reaction is generally conducted under elevated temperatures to increase the reaction rate. smolecule.comevitachem.com Another catalytic system involves the use of p-toluene sulfonic acid in a benzene (B151609) solution. chemicalbook.com
Transesterification offers an alternative route to this compound synthesis. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst. For instance, triglycerides can be reacted with butanol to yield a mixture of butyl esters, including this compound. smolecule.com Another approach is the reaction of a different ester, such as methyl heptanoate or ethyl heptanoate, with butanol. google.com This exchange of the alcohol moiety is catalyzed by either an acid or a base. evitachem.com The choice of catalyst and reaction conditions depends on the starting materials and desired purity of the final product. Supercritical transesterification has also been explored, for example, in the reaction of beef tallow (B1178427) with 1-butanol (B46404) at high temperatures and pressures to produce fatty acid butyl esters. mdpi.com
Beyond the primary methods of esterification and transesterification, other chemical pathways to this compound have been reported. One such method involves the reaction of heptyl aldehyde with aluminum butylate (B1668116) in a butanol solvent at a controlled temperature of 25 to 30°C. chemicalbook.com Additionally, the synthesis of ammonium-based protic ionic liquids, such as tributylammonium (B8510715) heptanoate, has been achieved through a proton transfer reaction between tributylamine (B1682462) and heptanoic acid. rsc.org While not a direct synthesis of this compound, this highlights alternative chemistries involving the heptanoate moiety.
Transesterification Processes
Biocatalytic Synthesis of this compound
In recent years, there has been a significant shift towards "green" chemistry, with biocatalysis emerging as a promising alternative to conventional chemical synthesis. The use of enzymes, particularly lipases, offers several advantages, including high selectivity, milder reaction conditions, and reduced environmental impact. bohrium.com
Lipases are highly efficient biocatalysts for esterification and transesterification reactions. researchgate.netresearchgate.net They can catalyze the synthesis of this compound from heptanoic acid and butanol under mild conditions, often at room temperature. bohrium.comresearchgate.net The enzymatic process is highly selective, with studies showing that enzymatic esterification can achieve 100% selectivity, yielding only the desired this compound ester as a product. researchgate.net Lipases from various microbial sources, such as Thermomyces lanuginosus and Ophiostoma piceae, have been successfully employed for this purpose. bohrium.comresearchgate.netresearchgate.netmdpi.com Research has shown that in the enzymatic esterification of various fatty acids and alcohols, the maximum reaction rate is often observed for the synthesis of this compound. researchgate.netresearchgate.netresearchgate.net
Research comparing different immobilization strategies has yielded valuable insights into their efficiency. For instance, a study using a recombinant lipase (B570770) from Pichia pastoris (rPichia/lip) showed that the support material significantly influences catalytic activity. bohrium.comresearchgate.net
| Biocatalyst Type | Support Material | Immobilization Method | Catalytic Constant (kcat) | Operational Stability |
|---|---|---|---|---|
| LipoCarb | Macroporous Carbon Aerogel | Spontaneous Adsorption | 1.1 x 10² s⁻¹ | Retained 96% of initial activity after 29 cycles |
| LipoSil | Mesoporous Silica (B1680970) | Forced Adsorption | 3.7 s⁻¹ | Completely retained activity after 38 cycles |
As the table indicates, the LipoCarb biocatalyst, with lipase immobilized on a macroporous carbon aerogel, demonstrated an activity an order of magnitude higher than the LipoSil system. bohrium.comresearchgate.net The Michaelis-Menten kinetic constants differed by a factor of 30, highlighting the profound impact of the support's chemical nature on enzyme performance. bohrium.comresearchgate.net
Another innovative approach involves the immobilization of lipase from Ophiostoma piceae (OPEr) onto magnetic nanoparticles. researchgate.netmdpi.com This allows for easy recovery and recycling of the biocatalyst. A study comparing different immobilization techniques for OPEr found that a covalent attachment to glutaraldehyde-activated aminopropyl-functionalized magnetic nanoparticles (AMNP-GA-OPEr) yielded a highly efficient and stable catalyst. researchgate.netmdpi.com
| Fatty Acid Substrate | Optimal Substrate Concentration | Optimal Reaction Time | Recyclability (Residual Activity) |
|---|---|---|---|
| Butyric Acid (C4) | 250 mM | 8 hours | 80-96% after 7 cycles |
| Valeric Acid (C5) | 250 mM | 6 hours | |
| Hexanoic Acid (C6) | 500 mM | 8 hours | |
| Heptanoic Acid (C7) | up to 1 M | 4 hours (for ~0.9 M product) |
The synthesis of this compound was found to be the most efficient with this catalyst, even at shorter reaction times compared to other short-chain esters. researchgate.netmdpi.com The AMNP-GA-OPEr catalyst demonstrated excellent operational stability, maintaining 80–96% of its initial activity after seven reaction cycles. researchgate.netmdpi.com
Microbial Production Pathways and Metabolic Engineering Strategies
An alternative to using isolated enzymes is the use of whole microbial cells, which can be engineered to produce esters either by synthesizing the precursor molecules or by performing the final esterification step.
The precursors for this compound are n-butanol and heptanoic acid, both of which can be produced through microbial fermentation.
n-Butanol: The traditional route for bio-butanol production is the Acetone-Butanol-Ethanol (ABE) fermentation, primarily carried out by various species of Clostridium, such as C. acetobutylicum. uminho.ptcetjournal.it This process converts carbohydrates into a mixture of these three solvents. However, ABE fermentation suffers from limitations like low butanol titers due to its toxicity to the cells. uminho.pt To overcome this, significant metabolic engineering efforts have focused on non-native producers like Escherichia coli and Saccharomyces cerevisiae. uminho.ptnih.gov These strategies involve introducing heterologous butanol production pathways, manipulating central carbon metabolism to increase the precursor pool (acetyl-CoA), balancing cofactors (NADH), and eliminating competing metabolic pathways. uminho.ptnih.gov
Heptanoic Acid: Heptanoic acid, a seven-carbon fatty acid, can be produced biologically through chain elongation processes. Research has demonstrated the production of heptanoate from the fermentation of propionate (B1217596) and ethanol (B145695) by a mixed microbial culture. In this process, valerate (B167501) is formed as an intermediate, which is then further elongated to heptanoate.
Whole-cell biocatalysis utilizes intact microbial cells containing the necessary enzymes to perform a desired chemical transformation. This approach can be advantageous as it avoids costly enzyme purification and immobilization, and cofactors can be regenerated in situ.
For ester biosynthesis, whole-cell systems can be engineered to perform specific reactions. For instance, recombinant E. coli cells have been developed for the selective ω-oxyfunctionalization of alkyl esters. researchgate.net In one study, E. coli strains expressing the AlkBGT enzyme system from Pseudomonas putida GPo1 were used to hydroxylate the terminal methyl group of various fatty acid esters. researchgate.net This system demonstrated activity on this compound, showcasing the potential of whole-cell biotransformation to modify the ester molecule. researchgate.net Other research has focused on using whole-cell lipases, such as those displayed on the surface of Pichia pastoris, for the synthesis of short-chain fragrance esters, which would include this compound. researchgate.netbcrcp.ac.in
Fermentative Production of Precursor Molecules
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the reduction of waste, use of renewable resources, and avoidance of hazardous substances. researchgate.net Biocatalytic methods are central to this approach.
A key principle of green chemistry is the minimization or elimination of organic solvents, which are often volatile, toxic, and difficult to dispose of. Enzymatic synthesis of esters is particularly well-suited to this principle.
Lipase-catalyzed reactions can be performed under very mild ambient conditions, such as temperatures around 20–40°C and atmospheric pressure (1 bar), which significantly reduces energy consumption compared to traditional chemical methods that require heat. researchgate.netresearchgate.netbohrium.com
Furthermore, solvent-free reaction systems have been successfully developed for the synthesis of butyl esters. csic.esscispace.com In these systems, one of the substrates, typically the alcohol (n-butanol), can be used in excess to act as the reaction medium. csic.es This approach offers several advantages, including higher volumetric productivity, simplified downstream processing for product recovery, and a reduced environmental footprint. scispace.com While challenges such as substrate or product inhibition can arise in solvent-free systems, optimization of reaction parameters like substrate molar ratio and enzyme loading can lead to high conversion yields, often exceeding 90%. csic.es
Substrate Specificity and Reaction Kinetics in Biocatalysis
Utilization of Sustainable Feedstocks and Process Optimization for Reduced Environmental Footprint
The shift towards green chemistry has significantly influenced the production of esters like this compound. This involves a dual strategy: sourcing starting materials from renewable origins and refining the synthesis process to be more efficient and less polluting. The goal is to create a sustainable lifecycle for the compound, from sourcing to synthesis.
Sustainable Feedstocks
The foundation of green synthesis lies in the use of bio-based feedstocks. For this compound, this pertains to both the heptanoic acid and the butanol components.
Bio-Heptanoic Acid: A primary renewable source for heptanoic acid is castor oil, derived from the beans of Ricinus communis. justia.com Through thermal cracking of ricinoleic acid, a major component of castor oil, bio-heptanoic acid can be produced. justia.com This bio-based acid is noted for its high purity, containing minimal branched or unsaturated impurities often found in petrochemical-derived heptanoic acid. justia.com Another sustainable route involves microbial chain elongation, where microorganisms use simple feedstocks like ethanol and propionate to produce heptanoate. researchgate.net This bioprocess presents an alternative to reliance on castor oil and can utilize dilute ethanol streams from biomass fermentation. researchgate.net
Bio-butanol: The alcohol component, butanol, can be sustainably produced through the fermentation of biomass, a process that yields what is known as "biobutanol". researchgate.netresearchgate.net Lignocellulosic biomass, a non-food crop source, is a key feedstock in this process. researchgate.netgoogle.com Additionally, fusel oil, a co-product from the industrial production of bioethanol, serves as a low-cost source of alcohols, including butanol, for esterification reactions. researchgate.netredalyc.org
Process Optimization for a Greener Synthesis
Beyond sustainable feedstocks, process optimization is crucial for reducing the environmental footprint. This includes the use of biocatalysts, heterogeneous catalysts, and advanced process designs like reactive distillation.
Enzymatic Synthesis (Biocatalysis): The use of enzymes, particularly lipases, as catalysts represents a significant advancement over traditional mineral acids like sulfuric acid. Biocatalysis occurs under mild temperature and pressure conditions, is highly specific, and generates minimal waste, aligning with the principles of green chemistry. bohrium.comnih.gov
Immobilized lipases are frequently employed to enhance stability and allow for easy recovery and reuse over multiple reaction cycles. bohrium.comsemanticscholar.org For instance, lipase from Thermomyces lanuginosus immobilized on macroporous carbon aerogel has demonstrated activity an order of magnitude higher than when supported on silica for the synthesis of n-butyl heptanoate. bohrium.comresearchgate.net The recombinant lipase from Ophiostoma piceae has also proven highly efficient, capable of producing nearly 0.9 M of this compound in just four hours. semanticscholar.org Research shows that enzymatic methods can achieve very high conversion rates, sometimes approaching 100%, under optimized conditions. researchgate.net
| Catalyst System | Support/Method | Key Findings | Reference |
| Thermomyces lanuginosus lipase (rPichia/lip) | Macroporous Carbon Aerogel (LipoCarb) | Showed activity an order of magnitude higher than on silica support. Retained 96% activity after 29 cycles. | bohrium.comresearchgate.net |
| Thermomyces lanuginosus lipase (rPichia/lip) | Mesoporous Silica (LipoSil) | Completely retained activity after 38 reaction cycles. | bohrium.com |
| Candida antarctica lipase (Novozym 435) | Immobilized | Used for synthesis from fusel oil in supercritical CO2; high yields achieved. | researchgate.net |
| Ophiostoma piceae lipase (OPEr) | Covalent attachment on magnetic nanoparticles | Maintained 80–96% activity over 7 cycles; efficient synthesis with heptanoic acid concentrations up to 1 M. | semanticscholar.org |
Solid Acid Catalysts: To overcome the corrosion and separation challenges associated with homogeneous acid catalysts, heterogeneous solid acid catalysts have been developed. ajol.infogoogle.com These catalysts are easily filtered from the reaction mixture and can be reused, reducing waste and processing costs. ajol.infoclemson.edu Sustainable solid acid catalysts can even be synthesized using renewable materials, such as using castor oil as a surfactant template and rice husk as a silica source to create mesoporous sulfonic acid modified catalysts. ajol.info These bio-templated catalysts have shown good activity in the esterification of various carboxylic acids with butanol, achieving high conversion rates. ajol.info
| Catalyst Type | Feedstock/Method | Reaction Conditions | Conversion Rate | Reference |
| Sulfonic acid functionalised mesoporous silica (SO3H-MTS) | Castor oil (template), Rice husk (silica source) | Esterification with butanol at 110 °C for 6h | 37-96% (for C2-C18 acids) | ajol.info |
| Sulfonated carbon layer on porous silica support | Impregnation and sulfonation | Used for esterification of free fatty acids. | High activity | google.com |
Reactive Distillation: Reactive distillation is an intensified process that combines chemical reaction and product separation within a single apparatus. acs.orgresearchgate.net In esterification, which is an equilibrium-limited reaction, reactive distillation continuously removes water (a byproduct), which shifts the equilibrium towards the product side, thereby increasing the conversion of this compound. researchgate.net This integration leads to significant savings in energy and capital costs compared to conventional batch processes that require separate reaction and purification steps. acs.orgkaist.ac.kr The technique can be designed as a continuous, multi-product process capable of producing a variety of esters in the same equipment. researchgate.net
Biocatalytic ω-Oxidation: A novel approach for functionalizing esters involves whole-cell biocatalysis. Recombinant Escherichia coli cells expressing enzymes like AlkBGT from Pseudomonas putida can selectively oxidize the terminal methyl group of fatty acid esters. nih.govasm.org This ω-oxidation of this compound produces ω-hydroxy fatty acid esters, which are valuable building blocks for sustainable polymers, all achieved under mild, biological conditions. nih.gov
Chemical Reactivity and Transformation Mechanisms of Butyl Heptanoate
Hydrolytic Pathways and Equilibrium Dynamics in Aqueous Environments
In aqueous environments, butyl heptanoate (B1214049) can undergo hydrolysis, a reaction that cleaves the ester bond to yield its parent alcohol (butanol) and carboxylic acid (heptanoic acid). evitachem.comsmolecule.com This reaction can be catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester.
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The reaction is reversible, and the position of the equilibrium is influenced by the concentration of reactants and products, as well as by temperature. solubilityofthings.com The solubility of butyl heptanoate in water is moderate and temperature-dependent, which can influence the rate of hydrolysis. solubilityofthings.com
Oxidative Degradation Mechanisms, Including Lipid Peroxidation Phenomena
As a fatty acid ester, this compound is susceptible to oxidative degradation, particularly through lipid peroxidation. smolecule.comfoodb.cahmdb.ca This process typically involves the reaction of the ester with reactive oxygen species (ROS), leading to the formation of a variety of degradation products. The mechanism of oxidation can be complex and may result in a wider range of products compared to hydrolysis. researchgate.net
Research on similar esters, such as trimethylolpropane (B17298) triheptanoate, has shown that oxidative degradation can be studied through techniques like gas chromatography and mass spectrometry to identify the resulting products. dtic.mil The presence of double bonds in the fatty acid chain would increase susceptibility to oxidation, though heptanoic acid is a saturated fatty acid. Nevertheless, the ester can still undergo oxidation under certain conditions, a common degradation pathway for many organic compounds. researchgate.net
Biotransformation and Metabolic Fates in Biological Systems
In biological systems, this compound is subject to biotransformation, primarily through enzymatic and microbial processes. These transformations are key to its metabolism and degradation in living organisms and the environment. evitachem.com
Enzymes play a critical role in the metabolism of this compound. Lipases, a class of esterases, are primarily responsible for the hydrolysis of this compound into butanol and heptanoic acid in biological systems. evitachem.com This enzymatic hydrolysis is a key step in its metabolism. evitachem.com
Furthermore, the alkane hydroxylase system, specifically the monooxygenase AlkB from Pseudomonas putida GPo1, has been shown to be capable of ω-oxidation of various alkyl esters, including this compound. asm.org This process involves the hydroxylation of the terminal methyl group of the fatty acid chain. This ω-oxidation is a significant pathway for the functionalization of fatty acid esters. asm.org Studies have demonstrated that whole-cell systems expressing AlkB can effectively convert this compound and other medium-chain fatty acid esters. asm.org
Microorganisms are instrumental in the degradation of this compound in the environment. The initial step in microbial degradation is often the hydrolysis of the ester bond, releasing butanol and heptanoic acid, which can then be further metabolized by the microorganisms. evitachem.com
Occurrence and Biosynthesis in Natural Systems
Detection and Quantification in Plant Metabolomics
The analysis of volatile organic compounds (VOCs) in plants, a field known as plant metabolomics, is crucial for understanding fruit aroma and quality. Butyl heptanoate (B1214049) is frequently identified and quantified as a component of the volatile profile in various fruits. The primary analytical technique for this purpose is gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation method called headspace solid-phase microextraction (HS-SPME). nih.govresearchgate.netfrontiersin.org This method is highly sensitive and efficient for capturing and analyzing volatile compounds from a plant matrix. researchgate.net
The process typically involves placing a sample (e.g., fruit powder or peel) in a sealed vial, where the volatile compounds are released into the headspace. frontiersin.org An SPME fiber coated with a specific stationary phase is exposed to this headspace, adsorbing the VOCs. The fiber is then inserted into the injector port of a gas chromatograph, where the analytes are desorbed and separated on a capillary column (e.g., HP-INNOWAX). nih.gov The separated compounds are subsequently detected and identified by a mass spectrometer based on their mass spectra and retention indices compared to standards in libraries like the NIST/EPA/NIH Mass Spectral Library. nih.gov
Quantification is often achieved by using an internal standard. For instance, the content of each volatile compound can be quantified as an equivalent of a known concentration of an internal standard, such as 3-nonanone. nih.gov In other applications, butyl heptanoate itself can serve as an internal standard for the quantification of other fatty acids. researchgate.net
Research on apple cultivars has demonstrated the utility of these methods. A study of 40 apple cultivars identified 78 distinct volatile compounds, including this compound. nih.gov The relative content of this compound was found to be particularly high in certain cultivars, highlighting its role in the specific aroma profile of those apples. nih.gov
Table 1: Relative Content of this compound in Select Apple Cultivars This interactive table summarizes data on the relative content of this compound found in the peels of various apple cultivars as identified by HS-SPME with GC-MS. Data is adapted from a study on volatile compounds in 40 apple cultivars. nih.gov
| Cultivar | Relative Content (%) |
|---|---|
| Ruixue (RXH) | High |
| Jinning (JNG) | High |
| Caomei (CM) | High |
| Huaye (HY) | High |
| Huacui (HC) | High |
Elucidation of Endogenous Biosynthetic Pathways in Biological Matrices
The biosynthesis of this compound in natural systems is fundamentally a result of esterification, a reaction between an alcohol (n-butanol) and a carboxylic acid (heptanoic acid). smolecule.com This process is catalyzed by enzymes within the organism. The formation of this ester is therefore dependent on the availability of its precursors, which are synthesized through primary and secondary metabolic pathways.
The core pathways involved in producing the precursors for aroma volatiles in plants are fatty acid metabolism (β-oxidation), the shikimic acid pathway, and the isoprenoid pathway. ufl.edu this compound, as a fatty acid ester, originates from the fatty acid metabolism pathway. hmdb.cafoodb.ca
The heptanoic acid precursor is a seven-carbon fatty acid. In certain engineered biological systems, specific pathways for the production of odd-chain fatty acids have been elucidated. For example, recombinant Escherichia coli has been engineered to produce heptanoate. researchgate.net This was achieved by introducing a coenzyme B12-dependent pathway that generates propionyl-CoA, a key building block for odd-chain fatty acids. This pathway, combined with enzymes for fatty acid synthesis, allows the production of heptanoate from a single glucose source. researchgate.net The efficiency of this production is also significantly influenced by the activity of endogenous thioesterases, which are enzymes that cleave the fatty acid from the acyl carrier protein, a crucial step in its synthesis. researchgate.net Another microbial approach involves the production of heptanoate from propionate (B1217596) and ethanol (B145695) through a process called chain elongation in mixed cultures. researchgate.net
The butanol precursor is a four-carbon alcohol. It is also a product of microbial metabolism, often produced during fermentation processes. The synthesis of this compound, therefore, relies on the convergence of these pathways to produce both heptanoic acid and butanol, which are then joined by an ester-forming enzyme.
Factors Influencing Natural Production and Accumulation within Organisms
The production and accumulation of this compound in organisms are not constant but are influenced by a range of genetic, developmental, and environmental factors.
Genetic Factors: As demonstrated in the study of 40 apple cultivars, the genetic makeup of the organism plays a significant role. Different cultivars of the same species can produce vastly different amounts and profiles of volatile compounds, including this compound. nih.gov Five specific cultivars were noted for their high relative content of this ester, indicating a strong genetic basis for its production. nih.gov
Developmental Stage: The maturation or ripening stage of a fruit is a critical factor. The volatile profile of fruits changes dramatically during ripening. evitachem.com For example, in kiwi fruit, the concentrations of various esters and other volatiles shift as the fruit matures. evitachem.com This is also observed in muscadine grapes, where samples for volatile analysis are collected at a specific maturation stage considered ideal for commercialization. frontiersin.org
Environmental and Biotic Factors: External conditions and interactions with other organisms can influence volatile production.
Biotic Stress: Fungal infections can alter a plant's volatile emissions. VOCs from fungi-infected apples have been shown to attract insects, suggesting that pathogen-induced stress can trigger changes in the production of compounds like this compound. psu.edu
Microbial Activity: In fermented products, the composition of the microbial community is paramount. In the production of Chinese Baijiu, the types of microorganisms present and the changing environmental conditions during fermentation (such as oxygen levels) lead to dynamic shifts in the production of various esters. frontiersin.org
Physicochemical Conditions: Factors such as temperature and pH have a significant impact on metabolic pathways. In microbial cultures designed to produce heptanoate, variations in pH were found to affect the metabolic pathway and productivity significantly. researchgate.net
Analytical Methodologies for Butyl Heptanoate Research
Chromatographic Separation Techniques for Qualitative and Quantitative Analysis
Chromatography is the cornerstone for analyzing volatile and semi-volatile esters like butyl heptanoate (B1214049). It excels at separating individual components from a complex mixture, allowing for both their identification (qualitative analysis) and the measurement of their concentration (quantitative analysis).
Gas chromatography is the premier technique for the analysis of butyl heptanoate due to the compound's volatility. In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. This compound, being a fatty acid ester, is well-suited for this separation method. foodb.casigmaaldrich.com
For unambiguous identification, GC is most powerfully coupled with a mass spectrometer (MS). GC-MS analysis provides not only the retention time of the compound from the GC but also its mass spectrum from the MS. nih.gov The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the molecule after ionization, allowing for high-confidence identification by comparing it to spectral libraries. researchgate.net The Human Metabolome Database and PubChem provide reference mass spectra for this compound, showing characteristic peaks that aid in its identification. nih.govhmdb.cahmdb.ca
Table 1: GC-MS Spectral Data for this compound This interactive table summarizes key mass spectrometry peaks for this compound.
| Spectra Source | Instrument Type | Top 5 Mass-to-Charge (m/z) Peaks |
|---|---|---|
| PubChem nih.gov | EI-B | 56.0, 43.0, 131.0, 113.0, 41.0 |
While GC is more common, High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of this compound, particularly in contexts where derivatization is employed or when analyzing less volatile matrices. researchgate.net A reverse-phase (RP) HPLC method has been developed for the separation of this compound. sielc.com
This method uses a C18-type column (Newcrom R1) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry detection (LC-MS), formic acid is substituted for phosphoric acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Advanced Spectroscopic Characterization Methods in Research Contexts
Beyond its use as a detector for chromatography, spectroscopy provides fundamental structural information about this compound. In research settings, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure of synthesized or isolated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. acs.org The chemical shifts, splitting patterns, and integration of the peaks in an NMR spectrum allow researchers to confirm the connectivity of the butyl and heptanoyl portions of the ester. acs.org
Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. nih.govacs.org The IR spectrum of this compound will show characteristic absorption bands, most notably a strong peak corresponding to the C=O (carbonyl) stretch of the ester group, and various C-H and C-O stretching and bending vibrations. nih.gov
Table 2: Spectroscopic Analysis Techniques for this compound This interactive table outlines common spectroscopic methods used for structural confirmation.
| Spectroscopic Method | Information Provided | Source |
|---|---|---|
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework and connectivity | acs.orgspectrabase.com |
| FTIR | Identification of functional groups (e.g., C=O ester bond) | nih.govacs.org |
Sample Preparation and Derivatization Strategies for Enhanced Analytical Resolution
Effective sample preparation is critical for accurate and reliable analysis. For complex samples, this may involve extraction, concentration, and cleanup steps. In some cases, derivatization is performed to improve the analytical properties of a target compound.
A common strategy in the analysis of organic acids is their conversion to butyl esters, a process known as butylation. This is done to increase their volatility and improve their chromatographic behavior for GC analysis. The reaction typically involves heating the sample with butanol and an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). asm.orgresearchgate.net While this compound is the target analyte in this context, the same butylation procedure is used to prepare other acidic compounds for analysis where this compound might then be used as an internal standard. asm.org
Modern sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are also employed, especially for volatile compounds in complex matrices like food and beverages. rsc.orguni-due.de HS-SPME is a solvent-free method that extracts and concentrates analytes from the sample's headspace onto a coated fiber, which is then directly desorbed into the GC inlet, minimizing matrix interference. rsc.orguni-due.de
Quantitative Analysis Protocols and the Application of Internal Standards in Research Studies
For quantitative analysis, the internal standard method is the most robust and widely used protocol in chromatography. fao.org This technique compensates for variations in sample injection volume, detector response, and sample preparation. asm.org An internal standard is a compound of known concentration that is added to the sample before analysis. It should be chemically similar to the analyte but not originally present in the sample. fao.org
The concentration of the analyte (this compound) is determined by comparing the ratio of its chromatographic peak area to the peak area of the internal standard with a pre-established calibration curve. researchgate.net
Interestingly, in many research studies, This compound itself serves as an ideal internal standard for the quantification of other short-chain fatty acids after they have been converted to their butyl esters. researchgate.netasm.org Its chemical similarity to the derivatized analytes and its distinct retention time make it a suitable choice. asm.org When this compound is the analyte, other compounds are chosen as internal standards.
Table 3: Examples of Internal Standards Used in Ester Analysis This interactive table provides examples of compounds used as internal standards for the quantitative analysis of esters in various studies.
| Internal Standard | Analyte Class | Source |
|---|---|---|
| Methyl octanoate | Esters and other compounds | rsc.org |
| 2-Octanol | Volatile organic compounds in alcoholic beverages | researchgate.net |
| Methyl hexanoate | Esters and other compounds | rsc.org |
Research Applications and Emerging Significance of Butyl Heptanoate
Role as a Reference Standard in Analytical Chemistry and Quality Control
In the realm of analytical chemistry, butyl heptanoate (B1214049) serves as a crucial reference standard, particularly in quality control processes. The United States Pharmacopeia (USP) provides a reference standard for butyl heptanoate, which is utilized for specified quality tests and assays. avantorsciences.com This ensures the accuracy and reliability of analytical methods used in various industries, including pharmaceuticals and food manufacturing.
The use of this compound as a reference standard is essential for the calibration of analytical instruments and the validation of methods such as gas chromatography. sielc.com Its stable and well-characterized nature allows for the precise identification and quantification of this compound in complex mixtures. chemscene.com For instance, isotopically labeled versions of this compound, such as this compound-d13, are used as internal standards in analytical tests to improve the accuracy of measurements. nist.gov
Table 1: Analytical and Quality Control Applications of this compound
| Application Area | Specific Use |
| Pharmaceuticals | Quality tests and assays as per USP compendia. |
| Food & Beverage | Ensuring the correct concentration of flavoring agents. |
| Analytical Methods | Calibration of gas chromatography instruments. sielc.com |
| Research | Use of isotopically labeled standards for quantification. nist.gov |
Applications in Flavor and Fragrance Chemistry Research and Development
The pleasant, fruity aroma of this compound has long been utilized in the food and fragrance industries. ontosight.aisolubilityofthings.com Research in this area continues to explore its contribution to the sensory profiles of various products and the development of sustainable fragrance and flavor compounds.
Contribution to Aroma Profiles and Sensory Perception Studies
This compound is a significant contributor to the aroma profile of various fruits, including apples. chemicalbook.com Its characteristic fruity and herbaceous notes are key components in creating appealing scents and tastes. chemicalbook.comthegoodscentscompany.com
Sensory perception studies investigate how humans detect and perceive odors. Research on the olfactory detection of esters like this compound, both individually and in mixtures, provides valuable insights into the mechanisms of smell. escholarship.orgnih.gov Studies have explored how the detectability of ester mixtures can vary, sometimes showing a response-addition at low concentrations and a dose-addition at higher levels. nih.govescholarship.org This fundamental research is crucial for developing more complex and nuanced flavor and fragrance compositions. For example, studies on Chinese baijiu have identified butyl hexanoate, a related ester, as a key flavor compound for distinguishing regional variations. researchgate.net
Development of Bio-based Flavor and Fragrance Compounds
There is a growing demand for natural and sustainable ingredients in the flavor and fragrance industry. Research is actively exploring the bio-based production of esters like this compound. This involves using microorganisms and enzymatic processes to synthesize these compounds from renewable resources. nih.gov
One promising approach is through microbial chain elongation, where shorter-chain fatty acids are extended to produce medium-chain carboxylic acids like heptanoic acid, which can then be esterified to form this compound. researchgate.net This method offers a potential alternative to traditional chemical synthesis, which often relies on petrochemical-derived precursors. nih.govresearchgate.net
Utilization as a Building Block in Advanced Organic Synthesis
Beyond its applications in flavors and fragrances, this compound is a valuable building block in advanced organic synthesis, serving as a precursor for new materials and chemical entities. Its ester functionality allows for a variety of chemical transformations, including hydrolysis and transesterification. smolecule.comsolubilityofthings.com
Precursor for Novel Materials and Polymer Development
Research is exploring the use of fatty acid esters like this compound in the development of novel polymers. These esters can be used as monomers or as plasticizers in polymer formulations. evitachem.com For instance, research into polyhydroxyalkanoates (PHAs), which are bioplastics synthesized by microorganisms, highlights the potential for using fatty acid-derived monomers to create polymers with specific properties. researchgate.net The synthesis of single-site organotin(IV) carboxylate compounds, which can act as catalysts for the ring-opening polymerization of ε-caprolactone, demonstrates a pathway where carboxylate structures, related to heptanoates, are integral to polymer synthesis. tandfonline.com
Derivatization for the Synthesis of New Chemical Entities
The chemical structure of this compound can be modified through various reactions to create new chemical entities (NCEs) with potentially valuable properties. researchgate.net Derivatization can involve reactions at the ester group or the alkyl chains. These new molecules can then be screened for a wide range of applications, from pharmaceuticals to materials science. google.comgoogle.com The ability to synthesize and modify such compounds is fundamental to drug discovery and the development of new chemical technologies. researchgate.netgoogle.com
Biological and Biotechnological Research Applications
This compound serves as a valuable tool in biological and biotechnological research, particularly in the study of enzymes and metabolic pathways. Its properties as an ester make it a suitable model compound for investigating various enzymatic reactions. evitachem.com
Investigations into Metabolic Pathways and Enzyme Substrate Specificity
This compound is utilized in research to explore metabolic pathways, such as fatty acid metabolism, and to probe the substrate specificity of various enzymes. foodb.cahmdb.ca A significant area of this research involves the ω-oxidation pathway, which is a crucial metabolic route for fatty acids.
The enzyme system AlkBGT, originating from Pseudomonas putida GPo1, is known for its ability to catalyze the ω-oxidation of medium-chain fatty acids and their esters. asm.orgnih.gov This system, composed of a monooxygenase (AlkB), a rubredoxin (AlkG), and a rubredoxin reductase (AlkT), has a remarkably broad substrate specificity. asm.orgnih.govasm.org Researchers have used a variety of fatty acid esters, including this compound, to investigate the range of substrates this enzyme system can modify. asm.orgnih.gov
Studies using recombinant Escherichia coli cells that express the AlkBGT system have shown that these cells can ω-oxidize ethyl, propyl, and butyl esters of C6 to C10 fatty acids. nih.gov Specifically, this compound was identified as a substrate for this enzyme system. nih.govasm.org The activity of the enzyme on different esters provides insight into its substrate preferences. For instance, while the enzyme's activity on methyl heptanoate was low, the activity could be enhanced by using an ester with a longer alcohol group, such as this compound. nih.govasm.org The ω-oxidation activity on this compound was measured at 39 U/g (dry weight) of cells. nih.govasm.org This demonstrates how altering the alkyl chain of the ester can influence the efficiency of the enzymatic reaction, a key aspect of understanding enzyme substrate specificity. asm.orgnih.gov
The research indicates that the total length of the substrate molecule can be a factor in enzyme activity. nih.gov For example, the highest ω-oxidation activity was observed with butyl hexanoate, which, like methyl nonanoate (B1231133), is a C10 molecule. asm.org The co-expression of another protein, AlkL, was found to enhance the ω-oxidation activity for substrates with a total length of 11 or more carbon atoms. nih.gov These findings are crucial for the potential application of these enzyme systems as biocatalysts for producing valuable compounds like ω-hydroxy fatty acid esters from renewable fatty acid ester starting materials. asm.orgnih.gov
Data Tables
Table 1: ω-Oxidation Activity of AlkBGT Enzyme System on Heptanoate Esters This table shows the specific activity of the AlkBGT enzyme system (in different host strains) on various esters of heptanoic acid. The data illustrates how the alcohol moiety of the ester affects the enzyme's catalytic efficiency.
| Substrate | Host Strain | Specific Activity (U/g cdw¹) |
| Methyl heptanoate | pBT10 | Low Activity |
| Ethyl heptanoate | pBT10 | 12 |
| Propyl heptanoate | pBT10 / pBTL10 | Multiple products formed² |
| This compound | pBTL10 | 39 |
| Source: nih.govasm.org | ||
| ¹U/g cdw: Units per gram of cell dry weight. | ||
| ²Only the ω-hydroxy product was identified and used for activity calculations. nih.govasm.org |
Table 2: Substrate Specificity of AlkBGT ω-Oxidation on Various Fatty Acid Esters This table compares the ω-oxidation activity of the AlkBGT system on a selection of fatty acid esters, highlighting the enzyme's broad but variable substrate specificity.
| Substrate | Total Carbon Atoms | Specific Activity (U/g cdw¹) |
| Ethyl hexanoate | 8 | 45 |
| Methyl heptanoate | 8 | Low Activity |
| Ethyl heptanoate | 9 | 12 |
| Butyl hexanoate | 10 | 82 |
| Methyl nonanoate (NAME) | 10 | 84 |
| Ethyl nonanoate (NAEE) | 11 | 42 |
| This compound | 11 | 39 |
| Source: nih.govasm.org | ||
| ¹U/g cdw: Units per gram of cell dry weight. Activities are for the pBT10 or pBTL10 strains. |
Comparative Studies and Structure Activity Relationship Investigations
Comparative Analysis with Related Fatty Acid Esters
The physicochemical properties of butyl heptanoate (B1214049) are best understood when compared with other structurally similar fatty acid esters. Esters are a broad class of organic compounds, and subtle changes in the alcohol or carboxylic acid precursors can lead to significant differences in their physical characteristics and applications. Butyl heptanoate's properties, such as its boiling point, molecular weight, and solubility, are intermediate among common fatty acid esters, which contributes to its specific uses in the flavor and fragrance industries. evitachem.comontosight.ai It is soluble in most organic solvents but has limited solubility in water due to the hydrophobic nature of its carbon chains. cymitquimica.comnih.gov
In nature, this compound is often found alongside other volatile esters that collectively form the characteristic aroma profile of a fruit. For instance, in Korean kiwifruit, this compound is a major volatile component whose concentration increases as the fruit ripens, along with compounds like methyl butanoate and ethyl pentanoate. evitachem.com The interplay of these various esters defines the fruit's unique scent.
A comparison with closely related esters highlights the systematic variation in properties:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Butyl Hexanoate | C₁₀H₂₀O₂ | 172.26 | 208 |
| This compound | C₁₁H₂₂O₂ | 186.29 | 226.2 |
| Propyl Heptanoate | C₁₀H₂₀O₂ | 172.26 | 206-208 |
| Isothis compound | C₁₁H₂₂O₂ | 186.29 | 212 |
This table presents comparative data for this compound and related esters.
Influence of Alkyl Chain Length and Branching on Chemical Reactivity and Biological Interactions
The reactivity and biological activity of esters like this compound are heavily influenced by the length and branching of both the acyl (from the carboxylic acid) and alkyl (from the alcohol) chains.
Chemical Reactivity: The length of the fatty acid chain can affect the rate of esterification. In studies involving the synthesis of cellulose (B213188) esters, the reactivity of fatty acids was found to decrease as their chain length increased. rsc.org This is often attributed to steric hindrance, where longer chains impede the approach of reactants to the reaction center. Similarly, in the context of combustion properties for fatty acid alkyl esters used as biodiesel, longer and more saturated chains lead to shorter ignition delay periods. rjwave.org The arrangement of molecules is also affected by chain length; for instance, fatty acid methyl ester monolayers become more densely packed as the alkyl chain lengthens. acs.org
Biological Interactions: In biological systems, the structure of an ester determines its suitability as a substrate for enzymes. A study on the ω-oxidation of various medium-chain fatty acid esters by enzymes from Pseudomonas putida expressed in E. coli provides detailed insights. The enzyme system (AlkBGT) was shown to oxidize ethyl, propyl, and butyl esters of fatty acids ranging from C6 to C10. asm.orgnih.gov The research found that increasing the length of the alkyl chain (the "butyl" part in this compound) could enhance the ω-oxidation activity for esters of shorter fatty acids (e.g., C6 and C7). asm.orgnih.gov This suggests that the total chain length of the ester is a critical factor for enzyme-substrate interaction. For substrates with a total carbon count of 11 or more, the presence of an outer membrane protein, AlkL, further boosted the oxidation activity. nih.gov
The following table, derived from research on the ω-oxidation of fatty acid esters by the AlkBGT enzyme system, illustrates the influence of chain length on biological reactivity.
| Substrate (Ester) | Acyl Chain | Alkyl Chain | Total Carbons | Relative ω-Oxidation Activity (%)* |
| Methyl Hexanoate | C6 | C1 | 7 | ~15 |
| Butyl Hexanoate | C6 | C4 | 10 | ~80 |
| Methyl Heptanoate | C7 | C1 | 8 | ~20 |
| This compound | C7 | C4 | 11 | ~75 |
| Methyl Octanoate | C8 | C1 | 9 | ~60 |
| Butyl Octanoate | C8 | C4 | 12 | ~70 |
*Activities are approximate percentages relative to the activity on methyl nonanoate (B1231133), as interpreted from graphical data in the source study. asm.org
Branching in the alkyl chain also plays a significant role. The isomeric form, isothis compound, where the straight-chain butyl group is replaced by a branched isobutyl group, exhibits different physical properties, such as a lower boiling point, and a distinct odor profile compared to n-butyl heptanoate. nih.gov This structural difference can alter how the molecule fits into the active site of an enzyme or an olfactory receptor.
Structure-Odor Relationships in Aroma Research
The study of how a molecule's chemical structure relates to its perceived scent is known as Structure-Odor Relationship (SOR). fraunhofer.de For esters, both the carboxylic acid and alcohol portions contribute to the final aroma. The size, shape, and functional groups of a molecule are key determinants of its interaction with the hundreds of olfactory receptors in the human nose. researchgate.net
This compound is described as having a pleasant fruity, green, and wine-like odor, with notes of pear and tropical fruits like starfruit. thegoodscentscompany.com This profile is a direct consequence of its molecular structure: a seven-carbon acid (heptanoate) esterified with a four-carbon alcohol (butanol).
Systematic analysis of homologous series of esters reveals clear patterns:
Shorter-chain esters (e.g., ethyl acetate, butyl acetate) are often described as having sharp, sweet, or "nail-polish-remover" scents.
Medium-chain esters , the category to which this compound belongs, are typically characterized by fruity and floral aromas.
Longer-chain esters tend to have weaker, often waxy or fatty odors.
The impact of structural changes can be seen by comparing this compound with its isomers and neighbors.
| Compound Name | Structural Difference from this compound | Odor Profile |
| n-Butyl Heptanoate | Reference compound | Fruity, green, winey, pear, tropical thegoodscentscompany.com |
| Isothis compound | Branched alkyl group (isobutyl vs. n-butyl) | Green, with less pronounced fruity notes nih.gov |
| Propyl Heptanoate | Shorter alkyl group (propyl vs. butyl) | Fruity evitachem.com |
| Butyl Hexanoate | Shorter acyl group (hexanoate vs. heptanoate) | Fruity, pineapple-like |
| Butyl Octanoate | Longer acyl group (octanoate vs. heptanoate) | Fruity, apricot-like |
This table illustrates the relationship between subtle structural changes in esters and their resulting odor characteristics.
The difference between the "fruity" n-butyl heptanoate and the more "green" isothis compound demonstrates that even a minor change like chain branching can significantly alter the interaction with olfactory receptors, leading to a different perceived scent. nih.govthegoodscentscompany.com These structure-odor relationships are fundamental to the work of flavorists and perfumers, who blend various esters and other aromatic compounds to create specific sensory experiences. fraunhofer.de
Future Research Directions and Translational Perspectives for Butyl Heptanoate
Advancements in Sustainable Synthesis Technologies and Industrial Scale-Up
The traditional synthesis of butyl heptanoate (B1214049) involves the direct esterification of n-butanol and heptanoic acid, a process often catalyzed by strong mineral acids like sulfuric acid. chemicalbook.comevitachem.comsmolecule.com While effective, this method presents environmental and equipment corrosion challenges. acs.org Consequently, research is shifting towards more sustainable and efficient production technologies, which are critical for industrial scale-up.
A primary focus of sustainable synthesis is the use of enzymatic catalysts, particularly lipases, to perform the esterification reaction under milder conditions. evitachem.comresearchgate.net This biotechnological approach avoids the use of harsh acids. evitachem.comacs.org Research has demonstrated that immobilizing lipases on solid supports can significantly enhance their stability and reusability, which is crucial for cost-effective industrial application. researchgate.net For instance, studies comparing different support materials have shown that lipase (B570770) adsorbed on carbon aerogel exhibited catalytic activity an order of magnitude higher than when adsorbed on silica (B1680970) for the synthesis of n-butyl heptanoate. researchgate.net The operational stability of such biocatalysts has been shown to be high, with some preparations retaining up to 96% of their initial activity after numerous reaction cycles. researchgate.net
Another promising avenue is the sustainable production of the precursor, heptanoic acid, through microbial chain elongation. researchgate.net This process uses mixed microbial cultures to convert more readily available substrates like propionate (B1217596) and ethanol (B145695) into heptanoate, which can then be esterified to produce butyl heptanoate. researchgate.net An investigation using an upflow anaerobic filter demonstrated a heptanoate production rate of 4.5 g L⁻¹ d⁻¹. researchgate.net
Future research for industrial scale-up will likely concentrate on optimizing these green technologies. This includes the discovery of more robust and efficient enzymes, the development of advanced bioreactor designs, and the refinement of reaction conditions to maximize yield and productivity while minimizing costs and environmental impact. researchgate.netresearchgate.net
| Synthesis Method | Reactants | Catalyst/Process | Key Advantages | Research Focus |
| Conventional Esterification | Heptanoic acid, Butanol | Mineral acid (e.g., H₂SO₄) | High conversion rate | N/A (Established method) |
| Enzymatic Esterification | Heptanoic acid, Butanol | Lipase (often immobilized) | Mild conditions, high specificity, reusable catalyst | Enzyme immobilization, catalyst stability, process optimization researchgate.net |
| Microbial Chain Elongation (for precursor) | Propionate, Ethanol | Mixed microbial culture | Use of renewable feedstocks | Culture optimization, reactor design, cost-effectiveness researchgate.net |
| Transesterification | Triglycerides, Butanol | Supercritical conditions or catalyst | Alternative feedstock utilization | Process efficiency, reaction conditions smolecule.commdpi.com |
Deeper Mechanistic Understanding of Biological Interactions and Biochemical Roles
This compound is classified as a fatty acid ester and is known to participate in various biological processes. foodb.ca In biological systems, its primary mechanism of action involves hydrolysis by enzymes such as lipases, which break the ester bond to release butanol and heptanoic acid for subsequent metabolism. evitachem.com The compound is recognized for its role in lipid metabolism, as an energy source, and potentially as a membrane stabilizer. foodb.casmolecule.com
Found naturally in fruits like apples, this compound contributes to their distinct aroma profiles, indicating a role in plant biochemistry. solubilityofthings.comchemicalbook.com It has also been utilized as a model compound in biological research to investigate the broader mechanisms of ester metabolism. evitachem.com
Despite this foundational knowledge, a deeper mechanistic understanding is required. Future research is needed to identify the specific enzymes and metabolic pathways that govern its synthesis and degradation in various organisms. Elucidating its precise role in cell signaling and its influence on the physical properties of cell membranes, such as fluidity, are key areas for investigation. foodb.casmolecule.com Understanding these interactions at a molecular level could reveal new biological functions and applications.
| Biological Role/Process | Description | Supporting Evidence |
| Metabolism | Hydrolyzed by lipases into butanol and heptanoic acid, which enter metabolic pathways. evitachem.com | Used as a model compound to study ester metabolism. evitachem.com |
| Nutrient & Energy | Serves as an energy source and is involved in energy storage. foodb.ca | Classified as a nutrient and participates in lipid metabolism. foodb.ca |
| Membrane Interaction | May act as a membrane stabilizer and influence membrane fluidity due to its hydrophobic nature. foodb.casmolecule.com | Implied by its classification as a fatty acyl and role in lipid structures. foodb.casmolecule.com |
| Cell Signaling | Participates in cellular signaling processes. foodb.casmolecule.com | Identified as a role in ontology classifications. foodb.casmolecule.com |
| Lipid Peroxidation | Can serve as a substrate for lipid peroxidation, a process involved in cellular signaling and stress responses. smolecule.comsmolecule.com | A known chemical reaction for fatty acid esters under oxidative stress. smolecule.com |
Expansion of Biotechnological Production and Diverse Research Applications
The advancement of biotechnological production methods, particularly through enzymatic synthesis, is a significant future direction. researchgate.net The development of robust, immobilized lipase biocatalysts is key to making the production of this compound economically viable and environmentally friendly on an industrial scale. researchgate.net Further research into microbial fermentation and chain elongation processes could provide sustainable routes to the necessary chemical precursors. researchgate.net
Beyond its primary use in the flavor and fragrance industries, this compound has several existing and potential research applications. ontosight.aithegoodscentscompany.com It serves as a valuable internal standard for gas chromatography analysis in metabolomics and other chemical studies. researchgate.netatamanchemicals.com In the pharmaceutical field, it can be employed as an excipient to enhance the solubility and stability of active pharmaceutical ingredients. ontosight.ai Its use as an industrial solvent in products like paints and coatings highlights its versatility. solubilityofthings.com As a metabolite, its detection can serve as a biomarker in various contexts, such as monitoring the ripening of fruit or assessing the biological impact of environmental exposures. mdpi.commdpi.com
| Application Area | Specific Use | Significance |
| Flavors & Fragrances | Imparts a fruity, green aroma to foods, beverages, and perfumes. ontosight.aisolubilityofthings.comchemicalbook.com | A primary commercial application. ontosight.aithegoodscentscompany.com |
| Pharmaceuticals | Used as an excipient to improve drug formulation. ontosight.ai | Enhances solubility and stability of active ingredients. ontosight.ai |
| Analytical Chemistry | Internal standard in gas chromatography (GC). researchgate.netatamanchemicals.com | Enables precise quantification of other compounds. researchgate.net |
| Industrial Solvent | Component in paints and coatings. solubilityofthings.com | Contributes to formulation properties. solubilityofthings.com |
| Biological Research | Model compound for studying ester metabolism. evitachem.com | Helps elucidate fundamental biochemical pathways. evitachem.com |
| Metabolomics | Identified as a volatile biomarker in various biological systems. mdpi.comresearchgate.net | Can indicate physiological state or response to stimuli. mdpi.com |
Integration with Systems Biology and Synthetic Biology Approaches for Novel Discoveries
The integration of this compound research with systems and synthetic biology offers powerful new perspectives. A systems biology approach, which combines high-throughput data from metabolomics, proteomics, and transcriptomics, can build comprehensive models of the metabolic networks involving this compound. researchgate.nethmdb.ca This allows for a holistic understanding of its function in complex biological systems, such as its role in the network of volatile compounds that define fruit aroma or its response within an organism to external stimuli. mdpi.comresearchgate.net
Synthetic biology provides the tools to engineer microorganisms, such as yeast or bacteria, into "cell factories" for the targeted production of this compound. This involves designing and introducing novel metabolic pathways that can convert simple, renewable feedstocks into the desired ester. This approach leverages foundational research on enzymatic synthesis and microbial metabolism to create highly controlled and sustainable bioproduction platforms. researchgate.netresearchgate.net Future work in this area will focus on optimizing these engineered pathways, improving the efficiency of the microbial hosts, and scaling up production to meet industrial demands.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing butyl heptanoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of heptanoic acid with butanol, catalyzed by sulfuric acid or immobilized lipases for greener protocols . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural confirmation. Ensure solvent removal via vacuum distillation and monitor reaction kinetics using FTIR to track carbonyl group conversion .
Q. How does this compound interact with biological systems in model organisms, and what assays are suitable for studying these interactions?
- Methodological Answer : Use in vitro ligand-binding assays (e.g., fluorescence quenching or isothermal titration calorimetry) to study interactions with proteins like chemosensory proteins (CSPs). For example, this compound binds CSP16 in insects with a dissociation constant (Kd) of ~19.74 µM, suggesting a role in olfactory signaling . In vivo behavioral assays (e.g., Y-tube olfactometers) can assess attraction/repellency effects .
Q. What thermodynamic models are applicable for predicting this compound’s phase behavior in solvent systems?
- Methodological Answer : Use UNIFAC or NRTL models to predict liquid-liquid equilibrium (LLE) in ternary systems (e.g., water-carboxylic acid-ethyl heptanoate). Experimental tie-line data at 288–308 K can validate these models, with separation factors (S) calculated to optimize extraction efficiency .
Advanced Research Questions
Q. How can contradictions in literature on this compound’s solvent efficacy be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables like temperature, solvent ratios, and impurity profiles. Use sensitivity analysis to identify critical parameters (e.g., distribution coefficients) and replicate disputed experiments under controlled conditions (e.g., standardized ASTM methods) . Address discrepancies through collaborative inter-laboratory validation .
Q. What advanced computational strategies predict this compound’s reactivity in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to model transition states in acid-catalyzed esterification. Compare activation energies (ΔG‡) of homogeneous vs. heterogeneous catalysts (e.g., zeolites vs. lipases). Molecular dynamics simulations can further elucidate solvent effects on reaction kinetics .
Q. How does this compound’s structure influence its performance as a green solvent in extraction processes?
- Methodological Answer : Correlate Hansen solubility parameters (δD, δP, δH) with extraction efficiency for polar/nonpolar solutes. Experimentally determine partition coefficients (log P) and compare with predictive software (e.g., ACD/Percepta). Assess biodegradability via OECD 301F tests to validate eco-friendly claims .
Q. What experimental designs optimize this compound’s use in multi-component reaction systems?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate interactions between variables like catalyst loading, temperature, and molar ratios. Response surface methodology (RSM) can maximize yield while minimizing byproducts. Use ANOVA to identify statistically significant factors .
Methodological Best Practices
- Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in repositories like Zenodo .
- Data Interpretation : Use chemometric tools (e.g., PCA) to deconvolute overlapping spectral signals in GC-MS/NMR datasets .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
